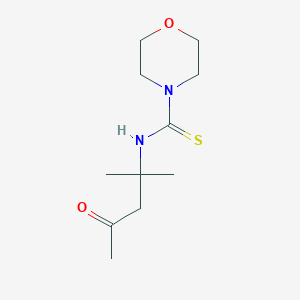
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.358 . This compound is known for its unique structure, which includes a morpholine ring and a carbothioamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves several steps. One common method includes the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with 1,1-dimethyl-3-oxobutyl chloride under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential proteins in bacterial cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
Comparación Con Compuestos Similares
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- can be compared with other similar compounds such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Similar Compounds
- N-acyl-morpholine-4-carbothioamides
- Morpholine-4-carbothioamide
- N-(1,1-Dimethyl-3-oxobutyl)acrylamide
These compounds are structurally related and have been studied for their various chemical and biological properties.
Propiedades
Número CAS |
55113-93-4 |
|---|---|
Fórmula molecular |
C11H20N2O2S |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxopentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H20N2O2S/c1-9(14)8-11(2,3)12-10(16)13-4-6-15-7-5-13/h4-8H2,1-3H3,(H,12,16) |
Clave InChI |
GMCWAOPVQDBOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)NC(=S)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


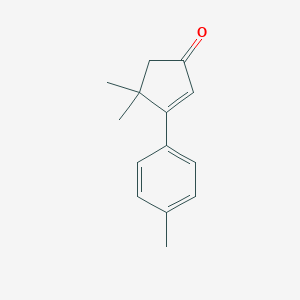
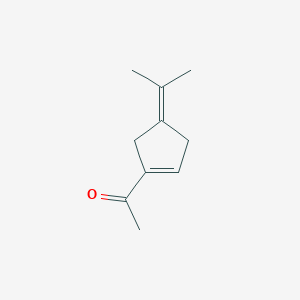
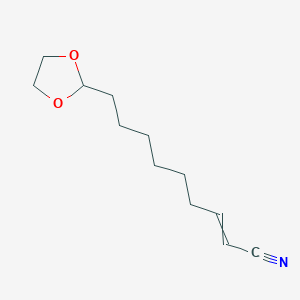

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
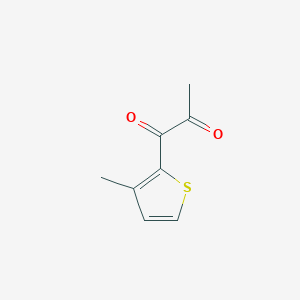
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
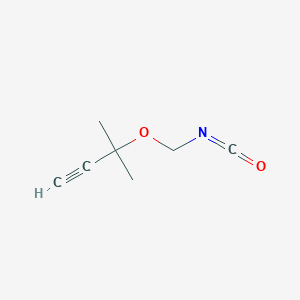

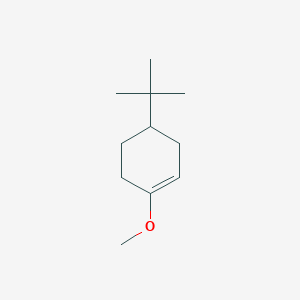

![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)
